molecular formula C9H14O3 B100770 2-ALLYLOXYETHYL METHACRYLATE CAS No. 16839-48-8

2-ALLYLOXYETHYL METHACRYLATE

Cat. No. B100770
Key on ui cas rn: 16839-48-8
M. Wt: 170.21 g/mol
InChI Key: ZCYIYBNDJKVCBR-UHFFFAOYSA-N
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Patent
US04602074

Procedure details

First, methacrylic acid is reacted with allyloxyethanol in the presence of catalytic of sulfuric acid by a usual esterification method to form methacrylic acid-allyloxyethyl ester (boiling point: 2 mmHg--64°-65° C., nD20 =1.4463, specific gravity d420 =0.982) in the yield of about 80%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
allyloxyethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH2:7]([O:10][CH:11](O)[CH3:12])[CH:8]=[CH2:9].S(=O)(=O)(O)O>>[CH2:7]([O:10][CH2:11][CH2:12][O:5][C:1](=[O:6])[C:2]([CH3:4])=[CH2:3])[CH:8]=[CH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
allyloxyethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OCCOC(C(=C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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